Product packaging for Lixazinone(Cat. No.:CAS No. 94192-59-3)

Lixazinone

カタログ番号: B1674901
CAS番号: 94192-59-3
分子量: 384.5 g/mol
InChIキー: WUECXCBONAGRSA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

Lixazinone is a chemical compound with the molecular formula C21H28N4O3 and an average molecular mass of 384.480 Da . Its IUPAC name is N-cyclohexyl-N-methyl-4-[(2,3,5,10-tetrahydro-2-oxoimidazo[2,1-b]quinazolin-7-yl)oxy]-butanamide . It is also known by its international nonproprietary names (INN) in Spanish (lixazinona), French (this compound), and Latin (lixazinonum), and by its USAN designation . The compound is identified by several registry numbers, including the CAS number 94192-59-3 and the UNII identifier 0FK7P66P1X . This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for personal, medicinal, or veterinary use. Researchers should consult the safety data sheet (SDS) and handle this material according to established laboratory safety protocols. For specific information on the pharmacological profile, mechanism of action, or historical research applications of this compound, please contact our scientific support team.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H28N4O3 B1674901 Lixazinone CAS No. 94192-59-3

3D Structure

Interactive Chemical Structure Model





特性

CAS番号

94192-59-3

分子式

C21H28N4O3

分子量

384.5 g/mol

IUPAC名

N-cyclohexyl-N-methyl-4-[(2-oxo-3,5-dihydro-1H-imidazo[2,1-b]quinazolin-7-yl)oxy]butanamide

InChI

InChI=1S/C21H28N4O3/c1-24(16-6-3-2-4-7-16)20(27)8-5-11-28-17-9-10-18-15(12-17)13-25-14-19(26)23-21(25)22-18/h9-10,12,16H,2-8,11,13-14H2,1H3,(H,22,23,26)

InChIキー

WUECXCBONAGRSA-UHFFFAOYSA-N

SMILES

CN(C1CCCCC1)C(=O)CCCOC2=CC3=C(C=C2)N=C4NC(=O)CN4C3

異性体SMILES

CN(C1CCCCC1)C(=O)CCCOC2=CC3=C(C=C2)NC4=NC(=O)CN4C3

正規SMILES

CN(C1CCCCC1)C(=O)CCCOC2=CC3=C(C=C2)N=C4NC(=O)CN4C3

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>3 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

Lixazinone;  Lixazinonum; 

製品の起源

United States

Synthetic Methodologies and Chemical Derivatization of Lixazinone

Strategies for Lixazinone Total Synthesis

The total synthesis of complex molecules like this compound involves carefully designed strategies to construct the core molecular framework and append the necessary substituents. Total synthesis serves as a crucial method for obtaining sufficient quantities of a compound for study and for providing a route to novel analogues sioc.ac.cn.

Exploration of Synthetic Pathways

Exploring synthetic pathways for this compound involves devising routes to assemble its characteristic imidazo[2,1-b]quinazoline core and the attached butyramide (B146194) side chain. This often requires the development of specific chemical reactions and sequences to selectively form the required bonds and functional groups mit.edu. The design of efficient synthetic routes is paramount for accessing complex molecules sioc.ac.cn. Research in organic synthesis continuously seeks to identify and explore strategic transformations that enable the rapid construction of molecular frameworks from readily available starting materials sioc.ac.cn.

Design and Synthesis of this compound Analogues

The design and synthesis of analogues of a lead compound like this compound are essential for exploring the impact of structural changes on biological activity and physicochemical properties.

Structural Modification Approaches

Structural modification approaches for this compound analogues involve altering different parts of the molecule, such as the cyclohexyl group, the methyl group, the butyramide linker, or the imidazo[2,1-b]quinazoline core nih.gov. These modifications are undertaken to investigate structure-activity relationships and potentially improve properties like solubility or target affinity nih.gov. Studies on inhibitors of cyclic AMP phosphodiesterase, including this compound, have involved the synthesis and evaluation of various analogues to understand the structural features necessary for activity nih.gov. For instance, the incorporation of adenine-like hydrogen-bonding functionalities into the 1,2,3,5-tetrahydro-2-oxoimidazo[2,1-b]quinazoline system has been explored in the design of analogues nih.gov.

Prodrug Design and Synthesis of this compound Precursors

Prodrug design is a strategy used to improve the pharmaceutical properties of a drug, such as solubility, absorption, or targeted delivery nih.govijpsonline.com. For this compound, which was found to have insufficient solubility in formulations suitable for intravenous administration, the design and synthesis of potential prodrugs were investigated to enhance its aqueous solubility nih.gov. These prodrugs were designed to deliver the active this compound molecule through various mechanisms, including decarboxylation, hydrolytic cleavage of solubilizing moieties, or intramolecular cyclization nih.gov. Precursors of this compound are the intermediate compounds synthesized during its total synthesis or the synthesis of its prodrugs nih.gov. The synthesis of these precursors involves specific chemical reactions to build the different fragments of the this compound structure before their final coupling nih.gov.

Hybrid Compounds and Chemical Scaffolds Related to this compound

Research in medicinal chemistry often involves the creation of hybrid compounds that combine structural features of different molecules to potentially achieve improved or novel biological activities nih.gov. The imidazo[2,1-b]quinazoline ring system present in this compound is a chemical scaffold that has been incorporated into hybrid compounds nih.gov. Hybridization of structural elements of the 1,2,3,5-tetrahydro-2-oxoimidazo[2,1-b]quinazoline ring system, common to this compound and other phosphodiesterase inhibitors like anagrelide, with features from other cardiotonic agents has led to the design and synthesis of novel compounds researchgate.netnih.govhelsinki.fi. This approach aims to combine the desirable properties of different scaffolds nih.gov. Chemical scaffolds are the core structural frameworks upon which chemical libraries and new drug candidates are built enamine.netuchicago.edu. The imidazo[2,1-b]quinazoline scaffold, as seen in this compound, is an example of such a framework that can be modified and combined with other moieties to generate diverse chemical entities for biological evaluation researchgate.netnih.gov.

Hybridization with Other PDE Inhibitor Motifs

This compound (RS-82856) is recognized as a cyclic AMP (cAMP) phosphodiesterase (PDE) inhibitor. nih.gov Specifically, it is identified as a selective PDE type 3 antagonist. researchgate.net Hybridization in the context of drug discovery involves combining structural elements from different active compounds to create novel molecules with potentially improved properties, such as enhanced potency or selectivity. The 1,2,3,5-tetrahydro-2-oxoimidazo[2,1-b]quinazoline ring system is a structural element common to this compound and anagrelide, another PDE inhibitor. nih.gov Research has involved the hybridization of this core ring system with complementary features of other PDE inhibitor cardiotonic agents. This strategy aimed to design and synthesize new compounds. nih.gov These investigations have considered proposed active-site models for the high-affinity form of cAMP PDE inhibited by cGMP (type IV). nih.gov

Detailed research findings suggest that the N-cyclohexyl-N-methylbutyramidyl-4-oxy side chain of this compound may act as a surrogate for certain characteristics of the adenine (B156593) portion of cAMP. nih.gov This is based on the proposal that the acidic lactam-type functionality, found in type IV PDE inhibitor inotropic agents, mimics the polarizable cyclic phosphate (B84403) moiety of cAMP. nih.gov Observations from kinetic studies of type IV PDE inhibition by this compound and its analogues indicate that access to a secondary, lipophilic-tolerant binding site, possibly coinciding with the adenine binding domain adjacent to the catalytic ribose-phosphate binding site of platelet and cardiac type IV PDE, contributes to the increased potency of these compounds. nih.gov

Evaluation of Novel Heterocyclic Systems

This compound contains a quinazoline (B50416) core structure, which is a type of aromatic heterocyclic compound featuring fused benzene (B151609) and pyrimidine (B1678525) rings. ctdbase.org Heterocyclic compounds are of significant interest in medicinal chemistry due to their diverse biological activities. gsconlinepress.comekb.egvscht.cz The evaluation of novel heterocyclic systems related to this compound would involve synthesizing compounds with modified heterocyclic structures or incorporating different heterocyclic motifs into the this compound framework.

While specific detailed research findings on the evaluation of novel heterocyclic systems directly derived from or hybridized with this compound's core structure beyond the imidazo[2,1-b]quinazoline system are not extensively detailed in the provided search results, the general principle involves synthesizing new heterocyclic compounds and assessing their biological activities, such as PDE inhibition. Studies on novel heterocyclic compounds in general often involve evaluating their antibacterial, antifungal, anti-inflammatory, and other pharmacological properties. gsconlinepress.comekb.egmdpi.comijnrd.org The synthesis and evaluation process typically involves spectroscopic characterization (e.g., FTIR, NMR, Mass Spectrometry) and biological assays. ekb.egmdpi.com

Structure Activity Relationship Sar Studies of Lixazinone and Its Analogues

Elucidation of Key Structural Elements for Biological Activity

Identifying the specific parts of the Lixazinone molecule that are crucial for its interaction with biological targets, such as phosphodiesterase enzymes, is a primary goal of SAR studies.

Identification of Pharmacophoric Features

The pharmacophore represents the essential steric and electronic features of a molecule that are necessary to ensure optimal molecular interactions with a specific biological target structure and to trigger or block its biological response. For this compound and related PDE inhibitors, the 1,2,3,5-tetrahydro-2-oxoimidazo[2,1-b]quinazoline ring system is a common structural element that contributes to their activity as cAMP phosphodiesterase inhibitors. colab.wshelsinki.firesearchgate.netresearchgate.net This core structure is considered part of the pharmacophore responsible for inhibiting cAMP hydrolysis. helsinki.fi

Impact of Side Chains and Ring Systems on Potency

The potency of this compound and its analogues is significantly influenced by the nature and position of substituents, including side chains and ring systems, attached to the core structure. Hybridization of the 1,2,3,5-tetrahydro-2-oxoimidazo[2,1-b]quinazoline ring system with complementary features of other PDE inhibitor cardiotonic agents has led to the design and synthesis of analogues with specific activities. colab.wshelsinki.firesearchgate.netresearchgate.netresearchgate.net Studies on related compounds, such as dihydropyridazinones, have highlighted the critical nature of substituents at specific positions, like the para position of a phenyl ring, for potent cardiotonic activity. colab.ws The attachment of a side chain to the parent heterocycle of anagrelide, resulting in the hybrid structure of this compound (RS-82856), was shown to enhance potency as an inhibitor of cyclic AMP phosphodiesterase and ADP-induced platelet aggregation. helsinki.fi

Quantitative Structure-Activity Relationship (QSAR) Analyses

QSAR studies build mathematical models to correlate molecular properties (descriptors) with biological activity, allowing for the prediction of the activity of new compounds. dergipark.org.trresearchgate.net

Development of Predictive Models

Correlation of Molecular Descriptors with Biological Responses

In QSAR studies, various molecular descriptors, which are numerical representations of a molecule's properties, are calculated and correlated with biological activities such as inhibitory potency (e.g., IC50 values) science.govscience.govscience.gov. These descriptors can capture electronic, steric, and topological features of the molecules. dergipark.org.trresearchgate.netanalchemres.orgscirp.orgmdpi.com For PDE inhibitors, descriptors related to molecular polarizability, dipole moment, and surface area have been found to correlate with biological activity. dergipark.org.trscirp.org Studies have shown that the electronic properties of compounds can have a correlation with their biological activity. researchgate.net

Molecular Mechanisms of Lixazinone Action

Lixazinone as a Selective Phosphodiesterase-3 (PDE3) Inhibitor

This compound functions as a selective inhibitor of the PDE3 enzyme family. physiology.org PDE3 enzymes are characterized by their high affinity for both cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), although they hydrolyze cAMP more rapidly. nih.govnih.gov This selective inhibition forms the basis of this compound's cellular effects.

Specificity and Potency Against PDE3 Isozymes

PDE3 comprises two main subfamilies, PDE3A and PDE3B, with distinct tissue distributions. physiology.orgnih.gov PDE3A is found in tissues such as cardiac myocytes and vascular smooth muscle cells, while PDE3B is expressed in adipocytes, hepatocytes, and pancreatic cells. physiology.org this compound is recognized as a potent and specific inhibitor of PDE3 activity. physiology.orgnih.gov Studies have utilized this compound to specifically inhibit PDE3 activity in various cell types, including renal glomerular mesangial cells and Madin-Darby canine kidney (MDCK) cells. nih.govresearchgate.net While specific IC50 values for this compound against isolated PDE3A and PDE3B isozymes were not explicitly detailed in the search results, its classification as a selective PDE3 inhibitor indicates a higher potency and specificity for PDE3 compared to other PDE families. physiology.orgnih.govnih.gov

Regulation of Intracellular Cyclic Nucleotide Homeostasis

This compound's inhibitory action on PDE3 directly impacts the intracellular concentrations of cyclic nucleotides, primarily cAMP and, to some extent, cGMP.

Impact on Cyclic AMP (cAMP) Levels

By inhibiting PDE3, the enzyme responsible for hydrolyzing cAMP, this compound leads to an increase in intracellular cAMP levels. nih.gov This elevation of cAMP is a key consequence of PDE3 inhibition and contributes to the downstream signaling events modulated by this compound. nih.gov Studies in human platelets have shown that this compound significantly increases cAMP levels. nih.gov However, the extent of cAMP increase can vary depending on the cell type and the relative activity of other PDE isoforms. researchgate.net For example, in MDCK cells, this compound modestly increased cAMP levels compared to the more pronounced increase observed with PDE4 inhibitors. researchgate.net

Crosstalk with Cyclic GMP (cGMP) Signaling

PDE3 enzymes are unique in that their hydrolysis of cAMP can be inhibited by cGMP. nih.gov This characteristic provides a mechanism for crosstalk between the cGMP and cAMP signaling pathways. nih.gov While this compound primarily targets PDE3's action on cAMP, the presence of cGMP can influence the effectiveness of PDE3 inhibition. nih.govnih.gov Studies have indicated that cGMP-mediated inhibition of PDE3 can contribute to elevated cAMP levels, suggesting a potential interplay where factors increasing cGMP could enhance the effects of PDE3 inhibition by compounds like this compound. nih.govnih.gov In human platelets, nitroprusside, which increases cGMP, suppressed the increase in cAMP induced by this compound, and this effect was blocked by a PDE2 inhibitor, highlighting the complexity of cyclic nucleotide interactions. nih.gov

Downstream Signaling Pathway Modulation

The increase in intracellular cAMP levels resulting from this compound-mediated PDE3 inhibition modulates various downstream signaling pathways, influencing cellular processes such as proliferation and differentiation.

One significant downstream effect observed with this compound is its impact on the Ras-Raf-MEK-ERK signaling pathway. physiology.orgresearchgate.netphysiology.org This pathway is a critical regulator of cell proliferation and differentiation. physiology.orgresearchgate.net Studies in mesangial cells have shown that this compound suppresses the activity of Raf-1 and ERK, key components of this pathway. physiology.orgphysiology.org This inhibition of the ERK pathway is mechanistically linked to the antiproliferative effects of this compound observed in these cells. physiology.org this compound has also been shown to influence cell cycle regulatory proteins, such as suppressing cyclin D and cyclin E kinase activity and inducing the expression of the cell cycle inhibitor p21. physiology.orgresearchgate.netphysiology.org These effects collectively contribute to the modulation of cell growth and proliferation by this compound. physiology.orgresearchgate.netphysiology.org

Activation of Protein Kinase A (PKA)

This compound is characterized as a selective inhibitor of cAMP-phosphodiesterase (PDE) isozyme PDE-III. nih.gov By inhibiting PDE-III, this compound leads to increased intracellular levels of cAMP. nih.gov Elevated cAMP levels, in turn, result in the activation of protein kinase A (PKA). nih.gov This activation of PKA is a key step in the downstream signaling events mediated by this compound. In mesangial cells, both PDE3 and PDE4 inhibitors can increase cAMP levels and activate PKA to a similar extent. plos.org However, despite PDE4 being more abundant, only PDE3 inhibitors like this compound effectively suppress mitogenesis. nih.gov

Modulation of the Ras-Raf-MEK-ERK Signaling Cascade

The Ras-Raf-MEK-ERK pathway is a critical cascade involved in regulating cell proliferation, differentiation, and survival. This compound has been shown to modulate this pathway, although the specific effects can vary depending on the cell type. physiology.orgresearchgate.netnih.gov In mesangial cells, this compound suppresses the mitogen-dependent MAPK-signaling pathway. nih.gov This suppression is thought to occur through the inhibition of Raf-1 activity, mediated by PKA-catalyzed phosphorylation. nih.govcapes.gov.br Conversely, in Madin-Darby canine kidney (MDCK) cells, this compound has been observed to stimulate the ERK pathway. researchgate.netnih.gov This suggests a context-dependent effect of this compound on the Ras-Raf-MEK-ERK cascade.

Effects on Raf-1 Kinase Activity

Research indicates that this compound inhibits Raf-1 kinase activity. In mesangial cells, treatment with this compound reduced Raf-1 kinase activity by 32%. physiology.orgphysiology.org This inhibition is associated with decreased phosphorylation of Raf-1 on serine 338 and reduced interaction between Raf-1 and Ras. physiology.org This suggests that this compound's effect on Raf-1 is linked to PKA activation and subsequent phosphorylation events on Raf-1. capes.gov.br

Effects on B-Raf Kinase Activity

This compound has also been shown to affect B-Raf kinase activity. Studies in mesangial cells demonstrated that this compound suppressed B-Raf kinase activity by 44%. physiology.orgphysiology.org This effect on B-Raf is observed with both PDE3 and PDE4 inhibitors, although this compound (a PDE3 inhibitor) showed a greater extent of inhibition compared to the PDE4 inhibitor rolipram (B1679513). physiology.orgphysiology.org In MDCK cells, PDE3 inhibitors like this compound, but not PDE4 inhibitors, activate B-Raf. nih.gov This further highlights the cell-type specific effects of this compound.

Table 1: Effects of this compound on Raf Kinase Activity in Mesangial Cells

TreatmentRaf-1 Kinase Activity (% of control)B-Raf Kinase Activity (% of control)
Control100100
This compound68 physiology.orgphysiology.org56 physiology.orgphysiology.org
RolipramNo significant effect physiology.orgphysiology.org69 physiology.orgphysiology.org

*Data derived from studies in mesangial cells.

Regulation of ERK Activation

This compound's impact on the upstream Raf kinases translates to effects on ERK activation. In mesangial cells, this compound significantly suppressed basal ERK activation and inhibited EGF-stimulated ERK activation. physiology.org The inhibitory effect on basal ERK activation was observed within 15 minutes and was suppressed by 38% after 1 hour of treatment. physiology.org EGF-stimulated ERK activation was suppressed by 68% after a one-hour treatment with this compound. physiology.org In contrast, in MDCK cells, this compound stimulated ERK activity. researchgate.netnih.gov This differential regulation of ERK activation by this compound underscores the importance of cellular context.

Influence on Cell Cycle Regulatory Proteins (e.g., Cyclins, CDKs)

This compound has been shown to influence the expression of cell cycle regulatory proteins. In mesangial cells, the antiproliferative effect of this compound was associated with the induction of the cell cycle inhibitor p21 after 8 hours of treatment, with a 90% increase in expression. physiology.org this compound did not have a significant effect on p27 expression in these cells. physiology.org In MDCK cells, PDE3 inhibitors, including this compound, activate cyclins D and E. nih.gov This suggests that this compound can impact cell cycle progression by modulating the levels of key cell cycle regulators, although the specific effects on these proteins can vary depending on the cell type and context.

Enzyme Active Site Topography and Ligand Interactions

While the precise details of this compound's interaction with the active site of PDE3 or other target enzymes are not extensively detailed in the provided search results, its function as a PDE3 inhibitor implies a direct interaction with the enzyme's active site, where it competes with or allosterically modulates the binding of cAMP. The structural features of this compound that contribute to its selective binding to PDE3, as opposed to other PDE isoforms like PDE4, would be crucial in defining its active site interactions. Further research, potentially involving crystallographic studies or advanced computational modeling, would be necessary to fully elucidate the enzyme active site topography and the specific ligand interactions of this compound.

Ligand-Enzyme Binding Analysis

Studies investigating the interaction of this compound with PDE3 have focused on its binding to the catalytic domain of the enzyme. Research using N-terminal deletion mutants and site-directed mutants of human platelet PDE3 suggested that this compound retains its inhibitory activity and ability to bind to the enzyme even with these modifications, indicating that its interaction may be primarily with the catalytic domain. nih.govnih.gov This suggests the N-terminal regulatory regions, which differ significantly between PDE3A and PDE3B isoforms and are involved in intracellular targeting and regulation, may not be the primary binding site for this compound. nih.govresearchgate.net

PDE3 inhibitors, including this compound, are thought to compete with the phosphate (B84403) group of cAMP for binding to the esteratic site within the PDE3 catalytic domain. nih.gov This competitive inhibition prevents the hydrolysis of cAMP, leading to its accumulation within the cell. wikipedia.orgnih.gov

While specific detailed binding affinity data (such as Ki or IC50 values) for this compound binding directly to isolated PDE3 catalytic domains were not extensively detailed in the search results, the consistent finding across multiple sources is its classification as a potent PDE3 inhibitor. ncats.ioncats.iojrespharm.com The potency and selectivity of PDE3 inhibitors are influenced by their interaction with the catalytic domain, which is highly conserved among PDE families but contains specific features that differentiate PDE3, such as a 44-amino acid insert. nih.govresearchgate.netresearchgate.net

Proposed Active Site Models for PDE3

Proposed models for the active site of PDE3, particularly concerning the binding of inhibitors like this compound, suggest key interaction points within the catalytic domain. Early models, based on studies with first-generation PDE inhibitors, described the PDE3 active site as having distinct regions, including a phosphate binding area, a lipophilic area accommodating the non-polar part of the ribose moiety of cAMP, and pyrimidine (B1678525) and imidazole (B134444) binding sites. wikipedia.orgcolab.ws

More recent analyses of PDE catalytic domain structures and ligand interactions provide further insights into the structural requirements for PDE binding. researchgate.netnih.gov While specific crystallographic data for this compound bound to PDE3 were not found, general principles of PDE3 inhibitor binding can be inferred. PDE3 inhibitors often feature structural elements that mimic the cyclic nucleotide substrates and interact with conserved residues within the catalytic pocket. wikipedia.orgresearchgate.net A conserved glutamine residue (Gln726 in some PDE models) is recognized as an invariant substrate-recognizing residue present across all PDEs and is often involved in hydrogen bonding with ligands. researchgate.net

The catalytic domain of PDE3 contains a metal-binding site, typically involving zinc and magnesium ions, which are essential for the hydrolysis of the phosphodiester bond of cAMP and cGMP. Inhibitors can interact with this metal center or residues surrounding it.

The "heterocycle-phenyl-imidazole" (H-P-I) pattern has been considered important for positive inotropic activity in cardiac muscle for many second-generation PDE3 inhibitors. wikipedia.org The heterocycle region, often containing a dipole and an adjacent acidic proton (like an amide function), is believed to mimic the electrophilic center in the phosphate group of cAMP and serves as a primary binding site. wikipedia.org While this compound's specific structural features and their precise interactions within the PDE3 active site were not fully elucidated in the provided search results, its inhibitory activity is a result of its ability to bind to and interfere with the catalytic function of PDE3, preventing the breakdown of cAMP.

Interactive Data Table (Illustrative based on search findings regarding PDE3 inhibition):

CompoundTarget EnzymeEffect on cAMP HydrolysisPrimary Interaction Site
This compoundPDE3InhibitsCatalytic Domain nih.govnih.gov
cAMPPDE3Substrate (Hydrolyzed)Catalytic Site nih.gov
cGMPPDE3Substrate (Hydrolyzed, lower efficacy) nih.govCatalytic Site nih.gov

Enzyme Inhibition Kinetics and Mechanistic Characterization

Kinetic Studies of Lixazinone-Mediated PDE Inhibition

Kinetic studies are fundamental in quantifying the interaction between an enzyme and an inhibitor. For this compound, these studies have primarily focused on its ability to inhibit PDE enzymes, with significant attention paid to PDE III.

Determination of Inhibition Constants (e.g., IC50)

The half-maximal inhibitory concentration (IC50) is a common measure used to indicate the potency of an inhibitor. It represents the concentration of an inhibitor required to inhibit a biological process or component by half. Studies have determined the IC50 values for this compound against PDE III in various preparations.

In human platelet cytosol, this compound demonstrated concentration-dependent inhibition of PDE III photolabelling with an IC50 of 22 ± 4 nM. nih.govscience.govscience.gov Similar inhibitory effects were observed on the photolabelling of a 115 kDa protein, considered the rat equivalent of human PDE III, in rat platelet lysate and rat heart homogenate. nih.gov

Research in cultured rat mesangial cells also assessed the efficacy of PDE isozyme inhibitors, including this compound, to suppress mitogenesis, which paralleled their IC50 values for the inhibition of cAMP PDE. nih.govnih.gov this compound was found to suppress mitogenic synthesis of DNA in these cells. nih.govnih.gov

Table 1: IC50 Values of this compound Against PDE III

Enzyme SourceTarget EnzymeIC50 (nM)Reference
Human platelet cytosolPDE III22 ± 4 nih.govscience.govscience.gov
Rat platelet lysatePDE III(Inhibition observed) nih.gov
Rat heart homogenatePDE III(Inhibition observed) nih.gov
Cultured rat mesangial cellscAMP PDE (PDE III)(Efficacy paralleled IC50) nih.govnih.gov

Analysis of Inhibition Types

Understanding the type of inhibition (e.g., competitive, non-competitive, uncompetitive) provides insight into how an inhibitor interacts with its target enzyme. While specific detailed analyses explicitly labeling the inhibition type of this compound (such as competitive or non-competitive kinetics with respect to the substrate) are not extensively detailed in the provided sources, some studies offer clues regarding its mechanism.

This compound is consistently identified as a PDE III inhibitor. nih.govnih.govresearchgate.netjrespharm.comnih.gov PDE3 enzymes are known to hydrolyze both cAMP and cGMP, with a high affinity for cAMP and being inhibited by cGMP. sphinxsai.com The kinetic pattern of inhibition observed for this compound and its analogues on type IV PDE (an older classification that sometimes overlapped with PDE III in literature) suggested access to a secondary, lipophilic-tolerant binding site. nih.gov This potential interaction with a site distinct from the catalytic center could influence the observed inhibition kinetics.

Mechanistic Insights from Kinetic Data

Kinetic data, such as IC50 values and observed inhibition patterns, provide valuable insights into the mechanism by which this compound exerts its effects on PDE enzymes.

Identification of Enzyme Mechanism

The consistent finding that this compound potently inhibits PDE III suggests that its biological effects are mediated, at least in part, through the modulation of cyclic nucleotide hydrolysis by this specific enzyme isoform. PDE III plays a critical role in regulating intracellular levels of cAMP and cGMP in various cell types. jrespharm.comsphinxsai.com By inhibiting PDE III, this compound leads to increased intracellular concentrations of cAMP. nih.govresearchgate.net This increase in cAMP can then activate downstream signaling pathways, such as protein kinase A (PKA). nih.govresearchgate.net Studies in mesangial cells have shown that this compound-mediated inhibition of PDE3 leads to increased PKA activity, which is linked to the suppression of cell proliferation. nih.govnih.gov

Further mechanistic insights come from studies examining the interaction of this compound with different forms of PDE3. Truncated versions of human PDE3A were found to exhibit increased sensitivity to inhibition by this compound compared to the full-length protein. researchgate.net This suggests that certain structural regions or domains within the PDE3A enzyme may influence its interaction with this compound and thus impact inhibitory potency. researchgate.net

Cellular Pharmacology and in Vitro Model Systems

Effects on Cell Proliferation and Mitogenesis

The effects of Lixazinone on cell proliferation and mitogenesis have been examined in various renal cell types, highlighting its role in regulating cellular growth pathways.

Studies in Renal Mesangial Cells

Research in cultured rat renal mesangial cells (MCs) has demonstrated that this compound, as a selective inhibitor of PDE3, suppresses mitogenic DNA synthesis. This effect was observed with PDE3 inhibitors like cilostamide (B1669031) and this compound, while PDE4 inhibitors such as rolipram (B1679513) and denbufylline (B19976) showed little to no inhibitory effect on DNA synthesis in these cells nih.govnih.gov. The efficacy of PDE isozyme inhibitors in suppressing [³H]thymidine incorporation, a measure of DNA synthesis and proliferation, paralleled their IC₅₀ values for inhibiting cAMP PDE activity in mesangial cell extracts nih.gov.

Further studies explored the interaction between this compound and adenylate cyclase agonists like forskolin (B1673556) on MC proliferation. While low doses of forskolin or rolipram alone did not inhibit MC proliferation, the combination of low-dose forskolin and rolipram significantly inhibited it. This compound alone or in combination with low-dose forskolin also inhibited MC mitogenesis physiology.org. Specifically, 1 µM this compound alone inhibited MC mitogenesis by 39%, and in combination with 30 nM forskolin, it resulted in 53% inhibition physiology.org.

These findings suggest that PDE3, the target of this compound, plays a crucial role in regulating mitogenesis in mesangial cells, distinct from the role of PDE4 nih.gov.

Table 1: Effect of PDE Inhibitors on Mesangial Cell Mitogenesis

CompoundPDE TargetEffect on DNA Synthesis ([³H]thymidine incorporation)Citation
This compoundPDE3Suppressed nih.govnih.gov
CilostamidePDE3Suppressed nih.govnih.gov
RolipramPDE4Little or no inhibition nih.govnih.gov
DenbufyllinePDE4Little or no inhibition nih.gov
Forskolin (low dose) + RolipramAdenylate Cyclase + PDE4Significantly inhibited physiology.org
This compound + Forskolin (low dose)PDE3 + Adenylate CyclaseInhibited physiology.org

Studies in Madin-Darby Canine Kidney (MDCK) Cells

In contrast to its inhibitory effects in mesangial cells, this compound has been shown to stimulate mitogenesis in Madin-Darby Canine Kidney (MDCK) epithelial cells researchgate.netnih.gov. MDCK cells are utilized as an in vitro model for studying cystogenesis in polycystic kidney diseases (PKD), where excessive proliferation of renal tubular epithelial cells is a characteristic feature researchgate.netnih.gov.

Studies in MDCK cells revealed that while cAMP hydrolysis is primarily directed by PDE4 (85% of total activity), PDE3 accounts for about 15% of the total activity researchgate.netnih.gov. Although PDE4 inhibitors are more effective at increasing intracellular cAMP levels in MDCK cells, only PDE3 inhibitors, including this compound, stimulate mitogenesis researchgate.netnih.gov. This indicates a compartmentalized intracellular cAMP pool regulated by PDE3 that specifically influences mitogenesis in MDCK cells researchgate.netnih.gov.

Analysis of Cell Cycle Progression

Investigations into the effects of this compound on cell cycle progression have provided insights into the mechanisms underlying its modulation of proliferation in renal cells.

In mesangial cells, the antiproliferative effect of this compound is associated with changes in cell cycle regulatory proteins. This compound significantly suppressed cyclin D expression and activity after 8 hours of treatment physiology.orgphysiology.org. While it did not suppress cyclin E expression, cyclin E kinase activity was inhibited after 1 hour of treatment, with the inhibitory effect persisting for up to 18 hours physiology.orgphysiology.org. This compound also inhibited cyclin A expression after 8 hours physiology.org. Furthermore, the antiproliferative effect of this compound was linked to the induction of the cell cycle inhibitor p21 after 8 hours of treatment, showing a 90% increase physiology.orgphysiology.org. Rolipram, a PDE4 inhibitor, had different effects on these proteins, inhibiting p21 expression after 18 hours but having no significant effect at other time points physiology.orgphysiology.org.

In MDCK cells, this compound's stimulation of mitogenesis is associated with the activation of cyclins D and E researchgate.netnih.gov. Studies showed that PDE3 inhibitors, but not PDE4 inhibitors, activate cyclins D and E, as assessed by histone H1 kinase assay researchgate.netnih.gov. This suggests that this compound promotes cell cycle progression in MDCK cells through the activation of these cyclins.

Table 2: Effect of this compound on Cell Cycle Regulatory Proteins in Mesangial Cells

ProteinEffect of this compound Treatment (Mesangial Cells)Time PointCitation
Cyclin DSignificantly suppressed expression and activity8 hours physiology.orgphysiology.org
Cyclin EInhibited kinase activity1-18 hours physiology.orgphysiology.org
Cyclin AInhibited expression8 hours physiology.org
p21Induced (90% increase)8 hours physiology.orgphysiology.org

Modulation of Cellular Phenotypes

Beyond proliferation, this compound also influences other cellular phenotypes, including the generation of reactive oxygen metabolites and responses to inflammatory stimuli.

Effects on Reactive Oxygen Metabolites (ROM) Generation

In cultured rat mesangial cells, the generation of reactive oxygen metabolites (ROM) is a key pathobiologic process modulated by cAMP-PKA signaling pathways in response to immunoinflammatory stimuli nih.gov. Studies have shown that selective inhibitors of PDE4, such as rolipram and denbufylline, inhibit ROM generation in mesangial cells nih.govnih.gov. In contrast, PDE3 inhibitors like cilostamide and this compound had no effect on ROM generation in these cells nih.govnih.gov. This indicates a differential regulation of ROM generation by PDE isozymes in mesangial cells, with PDE4, but not PDE3 (the target of this compound), playing a significant role nih.govnih.gov.

Table 3: Effect of PDE Inhibitors on ROM Generation in Mesangial Cells

CompoundPDE TargetEffect on ROM GenerationCitation
This compoundPDE3No effect nih.govnih.gov
CilostamidePDE3No effect nih.govnih.gov
RolipramPDE4Inhibited nih.govnih.gov
DenbufyllinePDE4Inhibited nih.gov

Cellular Responses to Inflammatory Stimuli

Renal mesangial cells respond to immune-inflammatory injury with accelerated proliferation and generation of reactive oxygen metabolites nih.gov. These processes are modulated via cAMP-PKA signaling pathways nih.gov. As discussed, this compound, by inhibiting PDE3, suppresses mesangial cell proliferation, a response elicited by immunoinflammatory stimuli nih.govnih.gov.

While the direct effects of this compound on a broad range of inflammatory stimuli in various cell types are not extensively detailed in the provided snippets, its role as a PDE3 inhibitor links it to pathways involved in inflammatory responses. PDE inhibitors, in general, are known to influence inflammatory processes by increasing intracellular cAMP levels, which can have anti-inflammatory effects tandfonline.comgoogleapis.com. This compound's ability to modulate cAMP signaling through PDE3 inhibition suggests a potential, albeit indirectly supported by the provided text, influence on cellular responses to inflammatory cues, particularly in the context of the observed effects on mesangial cell proliferation which is triggered by such stimuli nih.govnih.gov. Some sources mention PDE inhibitors, including this compound, in the context of modulating inflammatory responses googleapis.comgoogle.comgoogle.comepo.orggoogleapis.com.

Advanced In Vitro Models for this compound Research

Advanced in vitro models, including reconstituted tissue models and microphysiological systems, represent a significant evolution from traditional two-dimensional cell cultures, offering enhanced physiological relevance by mimicking aspects of tissue architecture, cellular interactions, and dynamic microenvironments aurigeneservices.comnih.gov. These systems are increasingly being adopted in drug discovery and development to provide more accurate insights into disease mechanisms and therapeutic responses, and to potentially reduce reliance on animal testing aurigeneservices.comnih.gov.

Use of Reconstituted Tissue Models

Reconstituted tissue models aim to replicate the complex cellular composition and architecture of native tissues. While the search results highlight the use of various in vitro models, including tissue homogenates and cell cultures, in the study of different compounds and biological processes, specific detailed research findings on the application of reconstituted tissue models specifically for this compound research are not prominently featured mdpi.comnih.govscience.gov. Studies on this compound have frequently utilized cell lines, such as Madin-Darby canine kidney (MDCK) cells and mesangial cells, to investigate its cellular effects, particularly its interaction with PDE isoforms and its impact on cell proliferation and signaling pathways nih.govphysiology.org.

Application of Microphysiological Systems (MPS)

Preclinical Mechanistic Studies in Animal Models

In Vivo Investigation of Lixazinone’s Biological Activity

Application in Animal Models of Glomerulonephritis (e.g., MSGN rats)

This compound has been investigated in animal models of glomerulonephritis, a group of diseases characterized by inflammation of the kidney glomeruli. Studies in rats with mesangioproliferative glomerulonephritis (MSGN), induced by anti-rat thymocyte serum (ATS), have demonstrated the potential therapeutic effects of this compound. Administration of this compound (a selective PDE-III antagonist) in conjunction with rolipram (B1679513) ( a specific PDE-IV antagonist) in ATS-injected MSGN rats attenuated the development of the condition. nih.gov Unlike vehicle-treated MSGN rats, those receiving this compound and rolipram did not develop proteinuria and maintained normal renal function when assessed five days after ATS injection. nih.gov Morphological examination of kidneys from these treated rats showed a reduction in glomerular cellularity compared to control MSGN rats. nih.gov The beneficial effects observed were not attributed solely to a decrease in systolic blood pressure, as a similar reduction induced by hydralazine (B1673433) did not lessen the severity of MSGN in ATS-injected rats. nih.gov

Effects on Cellular Proliferation in Target Tissues

Investigations into the effects of this compound on cellular proliferation have been conducted in the context of kidney disease models and specific kidney cell types. In the MSGN rat model, treatment with this compound and rolipram resulted in significantly less glomerular cell proliferation, indicated by a approximately 65% reduction in PCNA (Proliferating Cell Nuclear Antigen) staining compared to MSGN rats receiving vehicle. nih.gov This treatment also led to a significant reduction in macrophage infiltration (approximately 36% reduction in ED-1 staining) and a notable decrease in alpha-smooth muscle actin expression by activated mesangial cells. nih.gov Beyond glomerulonephritis models, this compound has also been shown to stimulate mitogenesis in Madin-Darby canine kidney cells. mayoclinic.orgdntb.gov.ua

The following table summarizes key findings on the effects of this compound in the MSGN rat model:

ParameterVehicle-Treated MSGN RatsThis compound + Rolipram Treated MSGN RatsPercentage ChangeSource
ProteinuriaDevelopedDid not develop- nih.gov
Renal FunctionNot normalMaintained normal- nih.gov
Glomerular CellularityElevatedReduced- nih.gov
Glomerular Cell Proliferation (PCNA)ElevatedReduced~-65% nih.gov
Macrophage Infiltration (ED-1)ElevatedReduced~-36% nih.gov
Alpha-smooth muscle actin expressionElevatedReduced- nih.gov

Ex Vivo Mechanistic Characterization

Information regarding specific ex vivo mechanistic characterization studies of this compound involving analysis of tissue-level responses or biochemical and molecular assays in explanted tissues within the context of the provided search results is not available.

Analysis of Tissue-Level Responses

Specific data on the analysis of tissue-level responses to this compound using ex vivo methods was not found in the provided sources.

Biochemical and Molecular Assays in Explanted Tissues

Specific data from biochemical and molecular assays conducted on explanted tissues to characterize the mechanistic effects of this compound was not found in the provided sources.

Pharmacodynamic Studies in Preclinical Models

Information specifically detailing pharmacodynamic studies of this compound in preclinical models based on the provided search results is not available. Preclinical pharmacodynamic evaluations generally aim to understand the relationship between drug concentration and its effects on the body, providing insights into the drug's mechanism of action. lidebiotech.comnih.gov

Correlation of Compound Exposure with Biological Effects

Establishing the correlation between compound exposure and biological effects, often referred to as pharmacokinetic/pharmacodynamic (PK/PD) correlation, is a fundamental aspect of preclinical research in animal models nih.govcore.ac.ukaccp.com. This involves quantifying the concentration of the compound in biological fluids or tissues over time (pharmacokinetics) and relating these levels to the magnitude and duration of the observed biological response (pharmacodynamics) accp.comatlantisbioscience.com. PK/PD studies in animal models help to understand the relationship between the dose administered, the resulting exposure, and the therapeutic or mechanistic effects nih.govcore.ac.uknih.gov.

For this compound, in vitro studies have shown that it functions as a PDE3 inhibitor science.govrroij.com. Inhibition of PDE3 leads to increased intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP) science.govpelagobio.com. Studies in Madin-Darby Canine Kidney (MDCK) cells indicated that this compound increased proliferation by activating the Raf-1/ERK pathway and cyclins D and E science.gov. Conversely, in mesangial cells, this compound inhibited mitogenesis by blocking the Ras-Raf-MEK-ERK signaling pathway and reducing cyclin D and cyclin E kinase activity researchgate.net. It also suppressed basal ERK activation and reduced Raf-1 and B-Raf kinase activity in mesangial cells researchgate.net. In human platelets, this compound (at 1 µM) was shown to increase cAMP levels by a significant percentage pelagobio.com.

While these in vitro findings elucidate potential cellular mechanisms, specific data detailing the correlation between this compound exposure levels in animal models and corresponding changes in cAMP levels, activity of downstream signaling pathways (like ERK), or relevant physiological endpoints were not prominently featured in the provided search results. Such in vivo studies would typically involve administering this compound to animals, measuring its concentrations in plasma and target tissues at various time points, and simultaneously assessing biochemical markers (e.g., cAMP levels, phosphorylation status of signaling proteins) or functional outcomes related to its proposed mechanism of action. PK/PD modeling can then be applied to analyze these data and predict effective exposure ranges in animals accp.com.

Assessment of Target Engagement in vivo

Assessing target engagement in vivo is crucial to confirm that a compound reaches its intended target in living organisms and interacts with it in a manner that modulates its activity nih.govgoogleapis.comnih.govnih.govcore.ac.uk. This provides confidence that observed biological effects are directly related to the compound's interaction with its molecular target nih.govnih.gov. Various techniques can be employed for in vivo target engagement studies in animal models, including biochemical assays, imaging techniques, and pharmacodynamic biomarker measurements googleapis.comnih.govnih.govcore.ac.uk.

Methods like the Cellular Thermal Shift Assay (CETSA) can be used to measure direct target engagement in tissues from preclinical animal models googleapis.comnih.gov. This technique assesses the thermal stability of the target protein, which is often increased upon binding of a ligand googleapis.com. Alternatively, measuring pharmacodynamic biomarkers downstream of PDE3 inhibition, such as increased cAMP levels in target tissues, could serve as indirect evidence of target engagement in vivo. However, specific experimental data for this compound utilizing such methods in animal models were not found in the provided sources.

Considerations for Species-Specific Variability in Preclinical Studies

Species-specific variability in drug response is a significant consideration in preclinical research rroij.com. Differences in pharmacokinetics (absorption, distribution, metabolism, and excretion) and pharmacodynamics (target interaction, downstream signaling, physiological response) can lead to variations in efficacy and tolerability across different animal species rroij.com. Factors contributing to species differences include variations in enzyme activity, protein binding, body composition, and even the expression and function of the target itself rroij.com.

Preclinical studies often utilize multiple animal species to assess potential species differences and to select the most appropriate models for predicting human response rroij.com. While this compound's activity as a PDE3 inhibitor has been demonstrated in vitro using enzymes or cells from different species (e.g., human and rat platelets) science.gov, detailed comparative preclinical studies evaluating this compound's pharmacokinetics, pharmacodynamics, or mechanistic effects across different animal species were not found in the provided search results.

Understanding species-specific variability is crucial for translating preclinical findings to humans and for selecting relevant animal models for further study rroij.com. Without specific data on how this compound behaves in different animal species, it is challenging to predict potential variations in its mechanistic effects in vivo based solely on the available information. General preclinical guidelines emphasize the importance of considering species differences and utilizing appropriate animal models that best mimic human physiology and disease relevant to the compound's mechanism of action.

Table of In Vitro PDE III Inhibition by this compound

CompoundTargetSource of Enzyme/CellsIC50 (nM)
This compoundPDE IIIHuman Platelets22 ± 4
This compoundPDE IIIRat Platelets22 ± 4

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations of Lixazinone-Enzyme Interactions

Molecular docking is a computational technique used to predict the preferred orientation (binding mode) of a ligand when it is bound to a receptor or enzyme openaccessjournals.com. This method aims to determine the optimal fit between the ligand and the binding site, often scoring different poses based on their predicted binding affinity openaccessjournals.combioinformation.net.

Prediction of Binding Modes

Predicting the binding modes of a ligand like this compound to its target enzyme, such as PDE3, is a primary application of molecular docking. This involves computationally exploring various possible orientations and conformations of this compound within the enzyme's active site or binding pocket openaccessjournals.combiorxiv.org. The docking algorithm evaluates these different poses using scoring functions that estimate the strength of the interaction based on factors like hydrogen bonding, van der Waals forces, and electrostatic interactions openaccessjournals.come-nps.or.kr. The pose with the most favorable score is typically considered the most probable binding mode bioinformation.net. While the search results mention computational chemistry studies on PDE3 inhibitors including this compound jrespharm.comresearchgate.netnih.gov, detailed data specifically on the predicted binding modes of this compound were not extensively provided. However, general principles of molecular docking indicate that this process would involve identifying key residues in the enzyme's binding site that interact with specific functional groups of this compound frontiersin.orge-nps.or.kr.

Analysis of Ligand-Protein Recognition

Analysis of ligand-protein recognition following molecular docking involves a detailed examination of the interactions between this compound and the residues of the target enzyme in the predicted binding modes openaccessjournals.combiorxiv.orgresearchgate.net. This analysis helps to understand the molecular basis of binding specificity and affinity frontiersin.orgh-its.org. It typically includes identifying and characterizing non-covalent interactions such as hydrogen bonds, hydrophobic interactions, π-π stacking, and salt bridges that stabilize the ligand-protein complex e-nps.or.kr. Understanding these interactions is crucial for deciphering how this compound is recognized by and binds to PDE3 frontiersin.orgnih.gov. Although specific data for this compound were not detailed in the search results, studies on other compounds and enzymes illustrate this process, highlighting the importance of specific amino acid residues in the binding pocket for recognition e-nps.or.krh-its.org.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a more dynamic view of ligand-protein interactions compared to the static nature of molecular docking youtube.commdpi.com. MD simulations simulate the physical movements of atoms and molecules over time, allowing researchers to observe the conformational changes of both the ligand and the protein, as well as the stability of the complex in a simulated biological environment youtube.comnih.gov.

Conformational Dynamics of this compound in Biological Environments

Molecular dynamics simulations can be used to study the conformational dynamics of this compound when it is free in a biological environment (such as solvent) or bound to its target enzyme openaccessjournals.combiorxiv.org. These simulations reveal how the molecule's three-dimensional structure fluctuates and explores different conformations over time youtube.com. Understanding the flexibility and preferred conformations of this compound is important because the conformation of a ligand can significantly influence its ability to bind to a receptor biorxiv.org. While specific MD studies on this compound's conformational dynamics were not detailed, the general application of MD in studying ligand behavior in solution and bound states is well-established youtube.comyoutube.com.

Stability of Ligand-Receptor Complexes

MD simulations are also employed to assess the stability of the complex formed between this compound and its target enzyme over time biorxiv.org. By simulating the system for a certain duration, researchers can observe if the ligand remains bound to the active site, how the protein and ligand adjust to each other, and the persistence of key interactions identified through docking mdpi.comnii.ac.jp. Stable complexes are generally indicative of higher binding affinity researchgate.net. Analyzing parameters like Root Mean Square Deviation (RMSD) of the ligand and protein can provide insights into the stability and convergence of the simulation youtube.com. Although direct data on this compound complex stability from MD were not found, the principle of using MD to evaluate ligand-receptor complex stability is a standard practice in computational chemistry mdpi.comrsc.org.

Quantum Mechanics (QM) Approaches in this compound Research

Quantum mechanics (QM) approaches, while computationally more intensive than molecular mechanics methods used in standard docking and MD, can provide highly accurate descriptions of electronic structure and interactions wikipedia.orgmdpi.com. These methods are particularly useful for calculating properties like partial charges, bond energies, and reaction mechanisms, which are not accurately captured by classical force fields youtube.com.

In the context of this compound research, QM approaches could be applied to gain a deeper understanding of the electronic properties of the molecule, its potential for forming specific types of interactions (e.g., charge transfer), and potentially to refine the parameters used in molecular mechanics force fields for more accurate simulations nii.ac.jp. While the search results did not provide specific examples of QM studies directly applied to this compound, QM calculations are often used in computational chemistry to complement molecular mechanics simulations, especially for understanding the nuances of binding interactions and chemical reactivity acs.org.

Electronic Structure Calculations for Reactivity

Electronic structure calculations, often based on ab initio methods or Density Functional Theory (DFT), are fundamental to understanding the electronic properties of molecules and their reactivity. wikipedia.orguni-ulm.deresearchgate.net These calculations can determine the energetics of reaction pathways, analyze the underlying electronic structure contributing to potential energy surfaces, and predict values such as activation energy and site reactivity. wikipedia.orguni-ulm.de

DFT calculations, for instance, have been used to investigate the local reactivity properties of newly synthesized complexes and evaluate fundamental optoelectronic properties. researchgate.net They can also be applied to understand interactions and predict redox properties of compounds. researchgate.netnih.gov The information derived from electronic structure calculations is crucial for constructing potential energy surfaces, which in turn allows for dynamical simulations of reactions. uni-ulm.de

While the provided search results mention electronic structure calculations and reactivity in a general context and in relation to other compounds uni-ulm.deresearchgate.netrsc.orgacs.org, specific detailed findings of electronic structure calculations directly applied to predict or explain the reactivity of this compound were not found within the search results.

Advanced Analytical Techniques in Lixazinone Research

Spectroscopic Methods for Characterization of Interactions

Spectroscopic techniques are fundamental in characterizing the interactions of small molecules like Lixazinone with biological targets such as enzymes. These methods probe the changes in the electronic or vibrational states of molecules upon binding, providing information about the interaction's nature, binding sites, and conformational changes.

Various spectroscopic approaches are applicable in this context:

UV-Visible (UV-Vis) Spectroscopy: Changes in the UV-Vis absorption spectrum of either the ligand or the protein upon complex formation can indicate binding. This technique is useful for detecting interactions and, in some cases, determining binding constants if one of the components has a suitable chromophore.

Fluorescence Spectroscopy: Intrinsic fluorescence of proteins (primarily from tryptophan, tyrosine, and phenylalanine residues) can be quenched or enhanced upon ligand binding, providing a sensitive method to study interactions and conformational changes. If this compound itself is fluorescent or can be labeled with a fluorescent probe, fluorescence spectroscopy can also be used to monitor its binding to the enzyme.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for studying molecular structure, dynamics, and interactions at atomic resolution. epa.govuni-freiburg.de Ligand-observed NMR methods (such as STD-NMR, WaterLOGSY) can identify binding fragments and characterize binding epitopes on the ligand. epa.govuni-freiburg.debiorxiv.org Protein-observed NMR methods (like chemical shift perturbation analysis) can map the ligand binding site on the protein and detect conformational changes induced by binding. biorxiv.org While general applications of NMR in ligand binding studies are well-established, detailed published research specifically applying comprehensive NMR to elucidate the binding mode or conformational changes of this compound upon interaction with PDE3 was not prominently found in the search results.

Mass Spectrometry (MS): Mass spectrometry, often coupled with chromatographic techniques like Liquid Chromatography (LC-MS), is used for the identification and quantification of compounds and can provide insights into molecular interactions, particularly in complex biological mixtures. frontiersin.orggoogleapis.com Techniques such as native MS or hydrogen-deuterium exchange coupled with MS can provide information about the stoichiometry of protein-ligand complexes and conformational dynamics upon binding. While MS analysis has been mentioned in studies involving this compound, detailed findings specifically characterizing the this compound-enzyme interaction via advanced MS techniques were not readily available in the provided search results.

A notable application of spectroscopic principles in this compound research involves the determination of its inhibitory potency against PDE3. Studies have reported the half-maximal inhibitory concentration (IC50) of this compound for PDE III, often determined through enzyme activity assays that may utilize spectroscopic or radiochemical detection methods. For instance, specific concentration-dependent inhibitions of the photolabelling of PDE III were observed with this compound, yielding an IC50 value.

Table 1: this compound Inhibition Data (IC50)

This IC50 value represents a key research finding regarding this compound's potency as a PDE3 inhibitor, derived through experimental methods that likely involve spectroscopic detection or quantification of enzyme activity.

Biophysical Characterization of Enzyme-Inhibitor Complexes

Biophysical techniques provide quantitative data on the binding affinity, kinetics, thermodynamics, and structural aspects of enzyme-inhibitor interactions, offering a deeper understanding of the molecular recognition process.

Key biophysical methods employed in the study of enzyme-inhibitor complexes include:

Surface Plasmon Resonance (SPR): SPR is a label-free technique that measures the binding of a molecule in solution (analyte) to a molecule immobilized on a sensor surface (ligand) in real-time. It allows for the determination of association (kon) and dissociation (koff) rate constants, from which the equilibrium dissociation constant (KD) can be calculated. SPR is widely used to study the kinetics of biomolecular interactions.

Isothermal Titration Calorimetry (ITC): ITC is a powerful technique that directly measures the heat released or absorbed during a molecular binding event. A single ITC experiment can determine the binding affinity (KD), stoichiometry (n), and the thermodynamic parameters of binding, including enthalpy (ΔH) and entropy (ΔS). ITC is considered the "gold standard" for measuring the thermodynamics of interactions.

X-ray Crystallography: This technique provides high-resolution three-dimensional structural information of molecules, including enzyme-inhibitor complexes. By determining the crystal structure of PDE3 in complex with this compound, researchers could visualize the precise binding site of this compound on the enzyme, the specific amino acid residues involved in the interaction, and the nature of the chemical bonds (e.g., hydrogen bonds, van der Waals interactions) stabilizing the complex. This structural information is invaluable for understanding the molecular basis of inhibition and for guiding the design of more potent and selective inhibitors. uni-freiburg.de While X-ray crystallography is a standard technique in enzyme-inhibitor research, detailed crystal structures of this compound in complex with PDE3 were not found in the provided search results.

Other Techniques: Other biophysical methods such as Microscale Thermophoresis (MST) and Bio-Layer Interferometry (BLI) are also used to quantify biomolecular interactions and determine binding affinities. Computational chemistry and molecular dynamics simulations complement experimental biophysical data by providing theoretical insights into binding mechanisms and dynamics.

While the search results highlight the importance and application of these biophysical techniques in studying enzyme-inhibitor interactions generally, specific detailed data derived from applying SPR, ITC, or X-ray crystallography directly to this compound and its complex with PDE3 were not extensively available. Such studies would typically provide detailed kinetic traces, thermodynamic profiles, or atomic coordinates that elucidate the precise nature of the this compound-PDE3 interaction.

Emerging Research Directions and Future Perspectives for Lixazinone

Discovery of Novel Biological Targets Modulated by Lixazinone

Research into this compound has identified its interaction with biological targets, notably within the phosphodiesterase (PDE) enzyme family. This compound has been characterized as an inhibitor of phosphodiesterase, particularly phosphodiesterase 3 (PDE3). rjppd.org PDE enzymes play a crucial role in regulating intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), key secondary messengers involved in a wide range of cellular processes. rjppd.org While PDE3 is a known target, ongoing research may explore potential interactions with other PDE isoforms or entirely novel targets as part of efforts to fully elucidate its mechanism of action and potential therapeutic applications.

Exploration of this compound’s Broader Biological Scope

The primary biological scope explored for this compound has been linked to its activity as a PDE inhibitor. Given that PDE3 is found in various tissues including the heart, vascular smooth muscle, platelets, and kidneys, the inhibition of this enzyme by this compound suggests potential effects in these systems. rjppd.org this compound has been mentioned in the context of cardiotonic agents, which aligns with the known role of PDE3 inhibitors in increasing cardiac contractility. bindingdb.org Further research is likely to investigate the effects of this compound across a wider spectrum of biological systems and cellular pathways influenced by cAMP and cGMP signaling, potentially revealing additional biological activities beyond its established profile.

Advancements in Drug Design Principles Inspired by this compound

The study of this compound and its biological activity has contributed to the principles of drug design, particularly in the area of phosphodiesterase inhibitors. The development and evaluation of potential prodrugs of this compound indicate an application of drug design strategies aimed at improving pharmacokinetic properties or targeting. bindingdb.orgthegoodscentscompany.com Research involving this compound alongside other PDE inhibitors highlights the ongoing efforts in structure-activity relationship studies and the design of compounds with modulated potency and selectivity for specific PDE isoforms. rjppd.orgbindingdb.org These investigations contribute to a broader understanding of the molecular features required for effective PDE inhibition and inform the design of novel therapeutic agents.

Development of Next-Generation this compound Analogues

The exploration of this compound's potential has included the development of analogues. The synthesis and evaluation of potential prodrugs of this compound represent one avenue of analogue development, aimed at altering the compound's properties for improved therapeutic outcomes. bindingdb.orgthegoodscentscompany.com this compound is also listed among other PDE inhibitors that have been subject to analogue development programs. rjppd.orgcochranelibrary.com Future research is expected to focus on designing and synthesizing next-generation this compound analogues with enhanced potency, selectivity for particular PDE subtypes, improved pharmacological profiles, and potentially reduced off-target effects, building upon the structural insights gained from this compound itself.

Integration of Systems Biology Approaches in this compound Research

While specific studies integrating systems biology approaches directly with this compound research were not prominently found, the nature of PDE inhibition lends itself well to such methodologies. Systems biology aims to understand complex biological systems by integrating data from multiple levels, such as genomics, proteomics, and metabolomics, to build holistic models. isbscience.orgelixir-europe.orggatech.edu Given that this compound affects a key signaling pathway (cAMP/cGMP) that is interconnected with numerous cellular processes, systems biology approaches could be valuable in future research to:

Elucidate the complete network of cellular pathways modulated by this compound.

Predict potential off-target effects or unintended pathway interactions.

Understand the dynamic cellular response to this compound exposure.

Identify biomarkers of response or resistance.

Guide the rational design of more effective and specific analogues by predicting their impact on complex biological networks.

The application of systems biology could provide a more comprehensive understanding of this compound's biological impact beyond the activity of a single target, facilitating its further development or inspiring the design of related compounds.

Compound Information

Compound NamePubChem CID
This compound10927

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended to investigate Lixazinone’s mechanism as a selective PDE3 inhibitor?

  • Answer: To elucidate this compound’s PDE3 inhibition, use dose-response assays with cAMP hydrolysis as the primary endpoint. Compare its IC50 values against structurally distinct PDE3 inhibitors (e.g., cilostamide) to assess selectivity. Employ recombinant PDE3 isoforms (e.g., PDE3A mutants) to evaluate binding affinity changes caused by N-terminal modifications . Include controls with PDE4 inhibitors (e.g., rolipram) to rule off-target effects, as this compound does not inhibit reactive oxygen species (ROS) generation in mesangial cells, unlike PDE4 inhibitors .

Q. How can researchers determine this compound’s inhibitory potency (IC50) in enzyme assays?

  • Answer: Conduct kinetic assays using purified PDE3 isoforms. Measure cAMP hydrolysis rates at varying this compound concentrations (e.g., 0.01–10 µM). Plot inhibition curves and calculate IC50 using nonlinear regression. Validate results with radiolabeled cAMP or fluorescence-based detection systems. Note that IC50 values may differ between endogenous PDE3 (e.g., platelet-derived) and recombinant mutants due to structural variations (e.g., His-tags or expression systems like E. coli vs. Sf9 cells) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Answer: Store this compound in a dry, cool environment away from strong acids/bases and oxidizers. Use PPE (gloves, lab coat, goggles) and conduct experiments in a fume hood. Avoid aqueous drainage contamination. In case of spills, use inert absorbents (e.g., vermiculite) and dispose of waste per institutional guidelines. Note that decomposition products under extreme conditions are undocumented, necessitating caution during thermal/vacuum processes .

Advanced Research Questions

Q. How can researchers resolve discrepancies in this compound’s IC50 values across PDE3A isoforms or mutants?

  • Answer: Discrepancies may arise from N-terminal modifications (e.g., His-tags) or expression systems. To address this:

  • Perform site-directed mutagenesis to isolate regions affecting inhibitor binding.
  • Compare inhibition kinetics of full-length PDE3A with truncated mutants (e.g., Δ1–561).
  • Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding thermodynamics.
  • Cross-validate findings with endogenous PDE3 from primary cells (e.g., platelets) .

Q. What experimental designs ensure specificity when studying this compound’s effects on cellular proliferation?

  • Answer: To isolate PDE3-mediated effects:

  • Use genetic knockdown/knockout models (e.g., siRNA targeting PDE3B).
  • Combine this compound with PDE4 inhibitors (e.g., rolipram) to test additive/synergistic effects.
  • Measure downstream markers like [³H]thymidine incorporation for DNA synthesis and cAMP ELISA for pathway activation.
  • Include negative controls (e.g., PDE3-null cells) to confirm target specificity .

Q. How should researchers analyze contradictions in this compound’s functional outcomes (e.g., anti-mitogenic vs. no ROS effects)?

  • Answer: Apply pathway enrichment analysis to identify context-dependent signaling nodes. For example:

  • In mesangial cells, this compound suppresses mitosis via cAMP/PKA without affecting NADPH oxidase-driven ROS, unlike PDE4 inhibitors.
  • Use phosphoproteomics to map kinase/phosphatase activity changes.
  • Employ compartmentalized cAMP sensors (e.g., FRET-based) to assess spatial signaling differences .

Q. What frameworks guide the integration of this compound findings into broader PDE inhibitor research?

  • Answer: Use systematic review methodologies (PRISMA guidelines) to synthesize data across studies. Apply the PICO framework to structure research questions:

  • Population: Target enzymes (e.g., PDE3A vs. PDE3B).
  • Intervention: this compound dosage/administration.
  • Comparison: Other PDE3 inhibitors (cilostamide) or pan-PDE inhibitors.
  • Outcome: IC50, cellular proliferation, cAMP modulation.
  • Evaluate feasibility using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Lixazinone
Reactant of Route 2
Reactant of Route 2
Lixazinone

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。